molecular formula C8H12Cl4O3 B14633584 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate CAS No. 53256-57-8

1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate

Cat. No.: B14633584
CAS No.: 53256-57-8
M. Wt: 298.0 g/mol
InChI Key: YDFZHVSIIXQYPC-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate is an organic compound characterized by its unique structure, which includes a tert-butoxy group, a trichloroethyl group, and a chloroacetate group

Preparation Methods

The synthesis of 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate typically involves the reaction of tert-butyl alcohol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the trichloroethyl group can yield less chlorinated derivatives or even dechlorinated products.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate exerts its effects involves the reactivity of its functional groups. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trichloroethyl group can participate in redox reactions, altering the oxidation state of the compound and its reactivity. These interactions with molecular targets and pathways are crucial for its applications in various fields.

Comparison with Similar Compounds

1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate can be compared with similar compounds such as:

    tert-Butyl chloride: Similar in having a tert-butyl group but lacks the trichloroethyl and chloroacetate groups.

    1-tert-Butoxy-2-ethoxyethane: Contains a tert-butoxy group but differs in having an ethoxyethane group instead of trichloroethyl and chloroacetate groups.

    tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

53256-57-8

Molecular Formula

C8H12Cl4O3

Molecular Weight

298.0 g/mol

IUPAC Name

[2,2,2-trichloro-1-[(2-methylpropan-2-yl)oxy]ethyl] 2-chloroacetate

InChI

InChI=1S/C8H12Cl4O3/c1-7(2,3)15-6(8(10,11)12)14-5(13)4-9/h6H,4H2,1-3H3

InChI Key

YDFZHVSIIXQYPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(C(Cl)(Cl)Cl)OC(=O)CCl

Origin of Product

United States

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